8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE
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Overview
Description
8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[321]OCTANE is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the phenoxyphenyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of functional groups such as the phenoxyphenyl moiety.
Purification: Techniques like chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-methoxyphenyl)methanone: Similar structure with a methoxy group instead of a phenoxy group.
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-chlorophenyl)methanone: Contains a chlorine atom instead of a phenoxy group.
Uniqueness
The uniqueness of 8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE lies in its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octan-8-yl-(4-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(20-15-8-9-16(20)13-22-12-15)14-6-10-18(11-7-14)23-17-4-2-1-3-5-17/h1-7,10-11,15-16H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOMDSVNHKCFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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